disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Ceftriaxone Sodium is the sodium salt form of ceftriaxone, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Ceftriaxone binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, ceftriaxone is more active against gram-negative bacteria and less active against gram-positive bacteria. Ceftriaxone also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Scientific Research Applications
Chemical Synthesis and Characterization
Disodium ceftriaxone, a complex organic compound, has been a subject of various chemical synthesis and characterization studies. For instance, researchers have synthesized novel derivatives of this compound through condensation processes, using techniques like LCMS, NMR, and CHN for structural elucidation (Fareed et al., 2012).
Novel Cephalosporin Derivatives
The synthesis of new cephalosporin derivatives, which are structurally related to disodium ceftriaxone, has been documented. These derivatives have been explored for their potential as carriers for a range of drugs containing an amino group, demonstrating the versatility of the parent compound in pharmaceutical applications (Blau et al., 2008).
Application in Energy Storage
A novel application of disodium ceftriaxone in the field of energy storage has been explored. Researchers have investigated organic salt hydrates, including calcium ceftriaxone, for their potential in thermal energy storage (TCS) applications. These studies highlight the compound's low water solubility, resistance to deliquescence, and stability under operating conditions, making it a promising candidate for TCS materials (Mastronardo et al., 2022).
Antibacterial Activity and Pharmacological Studies
Although specific research focusing on the antibacterial activity and pharmacological properties of disodium ceftriaxone was not identified in the current search, the structural derivatives and related compounds have been studied extensively in this regard. This includes research on the synthesis of related cephalosporins and their antibacterial activities, contributing to the broader understanding of cephalosporin antibiotics and their applications (Applegate et al., 1978).
Material Science and Crystallography
The compound and its derivatives have been subjects in material science and crystallography studies, such as examining the pseudopolymorphic forms and phase stability of solid forms related to disodium ceftriaxone. This research provides insights into the physical properties and stability of these compounds under various conditions, which is crucial for their practical applications (Ashizawa et al., 1989).
Properties
Molecular Formula |
C18H16N8Na2O7S3 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8+;;/t9-,15?;;/m1../s1 |
InChI Key |
FDRNWTJTHBSPMW-UYIJMJIKSA-L |
Isomeric SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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